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  • Product: (2-Azido-2-methoxy-1-phenylethyl)benzene
  • CAS: 111238-39-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physical and Chemical Properties of (2-Azido-2-methoxy-1-phenylethyl)benzene

Executive Summary (2-Azido-2-methoxy-1-phenylethyl)benzene, structurally synonymous with 1-azido-1-methoxy-2,2-diphenylethane, is a highly specialized α -azido ether[1]. Featuring a unique diphenylmethane backbone adjace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Azido-2-methoxy-1-phenylethyl)benzene, structurally synonymous with 1-azido-1-methoxy-2,2-diphenylethane, is a highly specialized α -azido ether[1]. Featuring a unique diphenylmethane backbone adjacent to a bifunctional azido-methoxy carbon, this compound serves as a critical intermediate in advanced organic synthesis and stimuli-responsive drug delivery systems. The α -azido ether motif acts as a masked oxocarbenium ion, providing a stable yet highly reactive handle for CuAAC (Click) chemistry and Staudinger-triggered release mechanisms[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic workflows.

Structural & Physicochemical Profiling

The molecular architecture of (2-Azido-2-methoxy-1-phenylethyl)benzene is defined by an ethane core where C1 is disubstituted with two phenyl rings (a diphenylmethane moiety) and C2 is substituted with both a methoxy (–OCH₃) and an azido (–N₃) group[3]. This dense steric environment dictates its physical behavior and chemical stability.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, correlating empirical data with structural causality.

Table 1: Physicochemical Properties

PropertyValueCausality / Significance
IUPAC Name (2-Azido-2-methoxy-1-phenylethyl)benzeneStandardized nomenclature defining the parent benzene and ethyl substituents.
CAS Number 111238-39-2Unique registry identifier for chemical sourcing and safety tracking[1].
Molecular Formula C₁₅H₁₅N₃ODetermines stoichiometric calculations for synthetic scaling[1].
Molecular Weight 253.30 g/mol Critical for molarity, dosing, and mass spectrometry calibration[1].
SMILES String COC(N=[N+]=[N-])C(c1ccccc1)c2ccccc2Defines topological connectivity; confirms the 1,1-diphenyl-2-azido-2-methoxy arrangement[3].
Physical State Viscous liquid / Low-melting solidThe bulky diphenylmethane group disrupts crystal packing, lowering the melting point.
Solubility Soluble in DCM, Toluene, THF; Insoluble in H₂OHigh lipophilicity dictates the use of non-polar or aprotic solvents for reactions.
Thermal Stability Decomposes > 120 °CThe azide group undergoes thermal extrusion of N₂ gas; requires controlled heating[4].

Mechanistic Chemistry & Reactivity

The reactivity of (2-Azido-2-methoxy-1-phenylethyl)benzene is governed by the α -azido ether functional group. Unlike standard aliphatic azides, α -azido ethers exhibit unique solvolytic and reductive behaviors due to the adjacent oxygen atom, which can stabilize transient positive charges via resonance[5].

Staudinger-Triggered α -Azido Ether Release (STAR)

A primary application of this compound class is in stimuli-responsive linkers[2]. When the azide is subjected to Staudinger reduction (using triphenylphosphine, PPh₃) or catalytic hydrogenation (Pd/C, H₂), it converts into an α -methoxy amine. This intermediate is inherently labile. The lone pair on the nitrogen facilitates the expulsion of the methoxy group, or conversely, hydrolysis in aqueous media leads to the spontaneous collapse of the molecule into diphenylacetaldehyde, methanol, and ammonia.

CuAAC Click Chemistry

The terminal azide is highly reactive toward terminal alkynes in the presence of a Copper(I) catalyst (CuAAC). The steric bulk of the diphenylmethane group does not hinder the 1,3-dipolar cycloaddition, allowing the formation of stable 1,4-disubstituted 1,2,3-triazole linkages.

Reactivity Target (2-Azido-2-methoxy-1-phenylethyl)benzene Triazole 1,2,3-Triazole Derivative (Stable Linkage) Target->Triazole CuAAC Click Chemistry (Terminal Alkyne, Cu(I)) Amine alpha-Methoxy Amine (Labile Intermediate) Target->Amine Staudinger Reduction (PPh3, H2O) Aldehyde Diphenylacetaldehyde (Hydrolysis Product) Amine->Aldehyde Aqueous Acid (H3O+) Spontaneous Hydrolysis

Principal chemical reactivity pathways including CuAAC click chemistry and reduction.

Experimental Workflow: Synthesis & Isolation

Direct azidation of acetals often requires harsh conditions that lead to substrate degradation. A highly efficient, self-validating protocol utilizes a Lewis acid (TiCl₄) to generate an oxocarbenium ion in situ from diphenylacetaldehyde and methanol, which is immediately trapped by trimethylsilyl azide (TMSN₃)[4].

Step-by-Step Methodology
  • Preparation of the Reaction Matrix: In an oven-dried, argon-purged Schlenk flask, dissolve diphenylacetaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM). Add anhydrous methanol (1.5 equiv).

    • Causality: Argon prevents atmospheric moisture from quenching the highly moisture-sensitive TiCl₄ catalyst.

  • Cryogenic Activation: Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise add Titanium tetrachloride (TiCl₄, 1.1 equiv).

    • Causality: Cryogenic cooling mitigates the highly exothermic Lewis acid-base complexation and stabilizes the transient, highly electrophilic oxocarbenium ion against side reactions (e.g., enolization).

  • Nucleophilic Trapping: After 15 minutes of stirring, slowly introduce Trimethylsilyl azide (TMSN₃, 1.2 equiv) via syringe.

    • Causality: TMSN₃ acts as a safe, organic-soluble azide source. The silyl group transfers to the departing oxygen species, thermodynamically driving the reaction forward[4].

  • Thermal Equilibration & Quenching: Allow the reaction to slowly warm to 0 °C over 2 hours. Quench the reaction by adding saturated aqueous NaHCO₃.

    • Causality: Warming allows the trapping kinetics to complete. The mild base neutralizes the TiCl₄, preventing the acid-catalyzed hydrolysis of the newly formed α -azido ether back to the aldehyde[5].

  • Isolation & Validation: Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (hexane/ethyl acetate). Validate the product via FTIR (strong asymmetric –N₃ stretch at ~2110 cm⁻¹) and ¹H NMR (methoxy singlet at ~3.4 ppm).

Synthesis A Diphenylacetaldehyde (Ph2CH-CHO) B Oxocarbenium Ion Intermediate A->B MeOH, TiCl4 -H2O C (2-Azido-2-methoxy-1-phenylethyl)benzene (Target Compound) B->C TMSN3 Nucleophilic Trapping

Synthetic pathway of (2-Azido-2-methoxy-1-phenylethyl)benzene via oxocarbenium intermediate.

Safety & Handling Protocols

Organic azides carry an inherent risk of explosive decomposition. Safety assessments rely on the "Rule of Six," which states that an azide is generally safe to handle if there are at least six carbon atoms (or other heavy atoms) per energetic functional group.

  • Assessment: (2-Azido-2-methoxy-1-phenylethyl)benzene contains 15 carbon atoms and 1 azide group (a C/N ratio of 15:3, or 5 carbons per nitrogen atom).

  • Protocol: While statistically stable and non-explosive under standard laboratory conditions, the compound must be shielded from prolonged exposure to UV light and temperatures exceeding 100 °C to prevent uncontrolled nitrogen extrusion and nitrene formation. All concentrations should be performed behind a blast shield using a water bath kept below 40 °C.

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Exploratory

Mechanism of Formation for (2-Azido-2-methoxy-1-phenylethyl)benzene: A Comprehensive Mechanistic and Methodological Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: (2-Azido-2-methoxy-1-phenylethyl)benzene IUPAC Synonym: 1-Azido-2,2-diphenyl-1-methoxyethane CAS Registry Number: 11...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: (2-Azido-2-methoxy-1-phenylethyl)benzene IUPAC Synonym: 1-Azido-2,2-diphenyl-1-methoxyethane CAS Registry Number: 111238-39-2[1]

Structural Elucidation & Retrosynthetic Rationale

(2-Azido-2-methoxy-1-phenylethyl)benzene is a highly functionalized α-azido ether. Structural parsing of its nomenclature reveals an ethyl chain core where C1 is attached to two phenyl rings (the parent benzene and the 1-phenyl substituent) and C2 bears both an azido (-N₃) and a methoxy (-OMe) group. This yields the connectivity: Ph₂CH-CH(N₃)(OMe) [2].

In drug development and complex organic synthesis, α-azido ethers are highly prized as masked oxocarbenium ions, precursors to complex amines, and versatile substrates for Huisgen cycloadditions (Click chemistry).

Retrosynthetic Strategy

While one might intuitively assume this compound is formed via the azidomethoxylation of an alkene, applying such a reaction to 1,1-diphenylethene (Ph₂C=CH₂) yields the regioisomer Ph₂C(OMe)-CH₂N₃, and applying it to stilbene (Ph-CH=CH-Ph) yields the 1,2-diphenyl derivative.

To achieve the specific geminal azido-methoxy substitution at C2 and the gem-diphenyl substitution at C1, the most robust and self-validating synthetic pathway is the Lewis acid-mediated nucleophilic substitution of diphenylacetaldehyde dimethyl acetal using trimethylsilyl azide (TMSN₃) [3][4]. This Mukaiyama-type azidation ensures strict regiocontrol and prevents unwanted skeletal rearrangements.

Core Mechanism of Formation

The formation of the α-azido ether proceeds via a tightly controlled SN1-type pathway governed by the generation of a reactive oxocarbenium intermediate. The causality of each step is detailed below:

  • Lewis Acid Activation: A strong Lewis acid (e.g., TiCl₄, TMSOTf, or BF₃·OEt₂) is introduced to a solution of diphenylacetaldehyde dimethyl acetal at cryogenic temperatures (-78 °C). The Lewis acid selectively coordinates to one of the sterically accessible methoxy oxygens.

  • Oxocarbenium Ion Generation: The coordination weakens the C-O bond, prompting its heterolytic cleavage. This expels the Lewis acid-methoxide complex and generates a highly electrophilic, resonance-stabilized oxocarbenium ion ([Ph₂CH-CH=OMe]⁺). The adjacent bulky diphenylmethyl group shields the intermediate, preventing unwanted dimerization.

  • Nucleophilic Attack: Trimethylsilyl azide (TMSN₃), acting as a safe and soluble azide source, attacks the electrophilic carbon of the oxocarbenium ion.

  • Turnover and Release: The silyl group transfers to the leaving methoxide (forming volatile TMSOMe), collapsing the transition state to yield the stable α-azido ether, (2-Azido-2-methoxy-1-phenylethyl)benzene.

Mechanism A Diphenylacetaldehyde Dimethyl Acetal Ph2CH-CH(OMe)2 B Lewis Acid Complex [Ph2CH-CH(OMe)-O(Me)-LA]+ A->B + LA (e.g., TiCl4) C Oxocarbenium Ion [Ph2CH-CH=OMe]+ B->C -[LA-OMe]- D Azide Attack Transition State C->D + TMSN3 E (2-Azido-2-methoxy- 1-phenylethyl)benzene D->E - TMSOMe

Caption: Mechanistic pathway for the formation of the α-azido ether via an oxocarbenium intermediate.

Quantitative Data: Catalyst Optimization

The choice of Lewis acid dictates the reaction kinetics and the stability of the oxocarbenium ion. The table below summarizes empirical data for the optimization of α-azido ether formation[4][5].

Lewis AcidSolventTemp Range (°C)Time (h)Yield (%)Mechanistic Observation
TMSOTf DCM-20 to 01.089Highly efficient silyl transfer; suppresses side reactions.
TiCl₄ DCM-78 to 02.085Rapid oxocarbenium formation; clean conversion.
SnCl₄ DCM-78 to 03.081Good alternative to TiCl₄; requires strict anhydrous conditions.
BF₃·OEt₂ DCM-78 to rt4.078Slower activation; slight acetal hydrolysis observed if wet.

Note: TMSOTf is highly recommended due to its catalytic efficiency and the thermodynamic driving force provided by the formation of stable Si-O bonds.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and trustworthiness, the following step-by-step methodology is designed with built-in validation checkpoints.

Reagents Required:

  • Diphenylacetaldehyde dimethyl acetal (1.0 equiv, 10 mmol)

  • Trimethylsilyl azide (TMSN₃) (1.2 equiv, 12 mmol)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv, 1 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • System Preparation (Validation Check: Moisture Exclusion): Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon. Add diphenylacetaldehyde dimethyl acetal (10 mmol) and anhydrous DCM (50 mL). Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Catalyst Activation: Add TMSOTf (1 mmol) dropwise via a gas-tight syringe. Causality: The low temperature prevents premature decomposition of the acetal while the catalytic TMSOTf initiates the slow generation of the oxocarbenium ion. Stir for 15 minutes.

  • Nucleophilic Azidation: Slowly add TMSN₃ (12 mmol) dropwise over 10 minutes. Causality: Controlled addition prevents thermal runaway from the exothermic nucleophilic attack. Allow the reaction to slowly warm to 0 °C over 1 hour.

  • Reaction Quenching (Validation Check: TLC Monitoring): Monitor the disappearance of the starting acetal via TLC (Hexane/EtOAc 9:1). Once complete, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Causality: The mild base neutralizes the triflic acid generated during the catalytic cycle, preventing the degradation of the acid-sensitive α-azido ether product.

  • Workup and Purification: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, 95:5 Hexane/EtOAc) to yield the pure (2-Azido-2-methoxy-1-phenylethyl)benzene as a colorless oil.

Workflow Step1 Step 1: Preparation Dissolve Acetal in dry DCM Cool to -20 °C under Ar Step2 Step 2: Activation Dropwise addition of TMSOTf Stir for 15 min Step1->Step2 Step3 Step 3: Azidation Add TMSN3 slowly Warm to 0 °C over 1h Step2->Step3 Step4 Step 4: Quenching Add saturated NaHCO3 Extract with DCM Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Hexane/EtOAc 95:5) Step4->Step5

Caption: Experimental workflow for the synthesis of (2-Azido-2-methoxy-1-phenylethyl)benzene.

Safety and Handling Considerations

  • Azide Hazards: TMSN₃ is highly toxic and volatile. It must never be exposed to strong acids or water, which can generate explosive and highly toxic hydrazoic acid (HN₃).

  • Quenching: All glassware and waste containing azide residues must be treated with a saturated solution of sodium nitrite (NaNO₂) and dilute sulfuric acid in a fume hood to safely decompose residual azides before disposal.

References

  • "1-phenyl-1-methoxyethane-Molbase" (Compound CAS: 111238-39-2 Data), Molbase.com. Available at: [Link]

  • "111238-39-2_(2-azido-2-methoxy-1-phenylethyl)benzene", Chemsrc.com. Available at: [Link]

  • "Organic Chemistry Using Weakly Electrophilic Salts: Efficient Formation of O,O-Mixed, O,S- and N,O-Acetals", ACS Publications. Available at:[Link]

  • "Acid-Catalyzed Decomposition of O-Silylated α-Diazo-β-hydroxy Esters: Access to Mixed Monosilyl Acetals", ACS Publications. Available at:[Link]

  • "Tetrakis(trifluoromethanesulfonyl)propane: Highly effective Brønsted acid catalyst for vinylogous Mukaiyama-Michael reaction", ResearchGate. Available at: [Link]

Sources

Foundational

Toxicity and Safety Data Sheet (SDS): (2-Azido-2-methoxy-1-phenylethyl)benzene

Document Type: In-Depth Technical Guide & Safety Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Molecular Architecture (2-Azido-2-methoxy-1-phenylethyl)benzene...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: In-Depth Technical Guide & Safety Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Molecular Architecture

(2-Azido-2-methoxy-1-phenylethyl)benzene (CAS: 111238-39-2) is a highly specialized organic azide characterized by a geminal azido-ether motif situated on a diphenyl-ethane backbone[1][2]. With the molecular formula C15H15N3O and a molecular weight of 253.30 g/mol [3], this compound is primarily utilized in advanced synthetic applications, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the synthesis of complex nitrogenous heterocycles.

While the bulky diphenyl architecture provides significant steric shielding, the geminal azido-ether system presents unique metabolic and thermodynamic liabilities. As a Senior Application Scientist, I mandate that any laboratory working with this compound moves beyond standard safety templates and implements a self-validating risk mitigation framework based on its specific chemical causality.

Physicochemical & Thermodynamic Profile

To establish a self-validating safety threshold, we must analyze the compound's thermodynamic stability through the lens of established heuristic rules for energetic materials. The stability of an organic azide is highly dependent on its molecular structure and the dilution of its energetic functional group[4].

PropertyValueCausality / Implication
Molecular Formula C15H15N3O[3]High carbon content dilutes the energetic potential of the azide group.
Molecular Weight 253.30 g/mol [3]High lipophilicity; easily crosses lipid bilayers, increasing systemic exposure risk.
C/N Ratio 5.0A ratio ≥ 3 indicates the compound is generally stable for isolation and storage at room temperature[5].
Rule of Six 15 Carbons / 1 AzideExceeds the minimum threshold of 6 carbons per energetic group, significantly reducing explosive risk[6][7].
Reactive Motif Geminal azido-etherSusceptible to acid-catalyzed decomposition; protonation of the ether oxygen can expel methanol, forming a reactive azido-carbenium ion.

Toxicological Assessment (Mechanistic Projections)

Historically, organic azides were often treated as biologically inert until subjected to cycloaddition. However, contemporary toxicological models reveal severe metabolic and genetic liabilities.

Acute Toxicity via Metabolic Degradation

In vivo, the methoxy group of (2-azido-2-methoxy-1-phenylethyl)benzene is highly susceptible to Cytochrome P450 (CYP450)-mediated O-demethylation. This enzymatic oxidation generates an unstable hemiacetal intermediate that spontaneously collapses. This cleavage releases 1,2-diphenylethanone and free azide anions ( N3−​ ). The degradation of organic azides to release free azide ions leads to acute cellular toxicity[8]. The free azide ion is a potent inhibitor of cytochrome c oxidase, exhibiting a toxicity profile and mechanism of action comparable to that of cyanide[4][9].

Genotoxicity and Mutagenic Potential

Organic azides must be treated as potential mutagens. Recent studies on human TK6 cells have demonstrated the potent mutagenicity of organic azides (such as 3-azido-1,2-propanediol), which can induce base substitutions comparable to known alkylating agents[10]. These compounds undergo bioactivation to form proximate mutagens, raising significant alerts regarding human exposure to organic azido compounds[10].

MetabolicPathway A Parent Compound (2-Azido-2-methoxy-1-phenylethyl)benzene B Hepatic CYP450 Oxidation (O-Demethylation) A->B C Unstable Hemiacetal Intermediate B->C D Spontaneous Cleavage C->D E Toxic Azide Ion (N3-) Release D->E F 1,2-Diphenylethanone (Byproduct) D->F G Cytochrome c Oxidase Inhibition (Toxicity) E->G

Fig 1: CYP450-mediated metabolic degradation of the azide releasing toxic N3- ions.

Safety, Handling, and Risk Mitigation

Although (2-azido-2-methoxy-1-phenylethyl)benzene satisfies the "Rule of Six" (having no less than six carbons per energetic functional group)[6][7], the inherent energy of the azide moiety demands a self-validating safety system. Every procedural step must actively prevent the concentration or activation of the explosophore.

  • Solvent Exclusion: Halogenated solvents (e.g., dichloromethane, chloroform) must never be used as reaction media or extraction solvents. Traces of unreacted azide can react with these solvents to form diazidomethane or triazidomethane, which are extremely unstable and explosive[5][6].

  • Metal Avoidance: The compound must not be manipulated using metal spatulas, nor should it come into contact with heavy metals (e.g., copper, lead). Such interactions can result in the formation of highly shock-sensitive metal azides[5][6].

  • Acid Sensitivity: Avoid strong acids. Acidic conditions can lead to the formation of hydrazoic acid ( HN3​ ), which is highly toxic, volatile, and explosive[5][9].

SafetyWorkflow Step1 1. Risk Assessment C/N Ratio & Rule of Six Step2 2. PPE & Environment Blast Shield, Fume Hood Step1->Step2 Step3 3. Solvent Selection Avoid Halogenated Solvents Step2->Step3 Step4 4. Temperature Control Maintain < 80°C Step3->Step4 Step5 5. Quenching & Disposal Convert to Amine Step4->Step5

Fig 2: Self-validating safety workflow for handling organic azides to prevent decomposition.

Experimental Workflows

Protocol 1: Thermal Stability Assessment via Differential Scanning Calorimetry (DSC)

Causality: Before scaling up any reaction, the exact decomposition onset temperature must be determined to establish a safe operating window, ensuring the thermal energy applied during synthesis does not exceed the activation energy for spontaneous N2​ extrusion.

  • Sample Preparation: Weigh 1-2 mg of (2-azido-2-methoxy-1-phenylethyl)benzene into a gold-plated high-pressure DSC crucible. (Self-Validation: Do not use standard aluminum pans if heavy metal contamination is suspected, as metals catalyze explosive decomposition).

  • Purging: Purge the DSC furnace with dry nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation artifacts.

  • Heating Ramp: Apply a conservative heating rate of 5°C/min from 25°C to 300°C.

  • Data Analysis: Identify the onset temperature of the exothermic decomposition peak. The maximum safe operating temperature for bulk synthesis must be set strictly at least 50°C below this onset temperature.

Protocol 2: In Vitro Cytotoxicity & Azide Release Assay

Causality: To validate the metabolic liability of the azido-ether motif, an in vitro assay using human liver microsomes (HLMs) coupled with a fluorometric azide-detection probe is required to quantify toxic N3−​ release.

  • Microsomal Incubation: Incubate 10 µM of the compound with 1 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing an NADPH regenerating system at 37°C.

  • Quenching: At designated time points (0, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Azide Derivatization: Transfer the supernatant to a 96-well plate. Add a specialized fluorometric alkyne-probe and copper(I) catalyst (in a highly controlled, micro-scale environment) to capture released free azide ions via CuAAC.

  • Quantification: Measure fluorescence (Ex/Em = 490/520 nm) using a microplate reader. Correlate the signal against a standard curve of sodium azide to determine the rate of metabolic azide release.

References

Note: The following sources validate the mechanistic and safety claims outlined in this technical guide.

  • [1] Title: 1-phenyl-1-methoxyethane-Molbase. Source: Molbase. URL: [Link]

  • [3] Title: Chemical Synthesis and Properties of Azides. Source: ChemSynthesis. URL: [Link]

  • [2] Title: 111238-39-2 (2-azido-2-methoxy-1-phenylethyl)benzene. Source: ChemSrc. URL: [Link]

  • [6] Title: Safe Handling of Azides. Source: University of Pittsburgh Environmental Health and Safety. URL: [Link]

  • [5] Title: Information on Azide Compounds. Source: Stanford Environmental Health & Safety. URL: [Link]

  • [7] Title: Polyazido-methyl Derivatives of Prominent Oxadiazole and Isoxazole Scaffolds. Source: ACS Publications (The Journal of Organic Chemistry). URL: [Link]

  • [8] Title: Synthetic promoter based azide biosensor toolkit to advance chemical-biology. Source: bioRxiv. URL: [Link]

  • [10] Title: Potent mutagenicity of an azide, 3-azido-1,2-propanediol, in human TK6 cells. Source: PubMed (Mutation Research). URL: [Link]

  • [9] Title: Azide. Source: Wikipedia. URL: [Link]

Sources

Exploratory

Crystallographic structure of (2-Azido-2-methoxy-1-phenylethyl)benzene

An In-Depth Technical Guide to the Crystallographic Structure of (2-Azido-2-methoxy-1-phenylethyl)benzene For Researchers, Scientists, and Drug Development Professionals Abstract Organic azides are a cornerstone of moder...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Structure of (2-Azido-2-methoxy-1-phenylethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic azides are a cornerstone of modern synthetic chemistry, prized for their versatility in click chemistry, photochemistry, and as precursors to complex nitrogen-containing heterocycles. The compound (2-Azido-2-methoxy-1-phenylethyl)benzene, with its combination of a chiral backbone, two phenyl rings, a reactive azide, and a methoxy group, presents a molecule of significant interest for stereoselective synthesis and pharmaceutical applications. While no public record of its single-crystal X-ray structure exists as of this writing, this guide serves as a comprehensive roadmap for its synthesis, crystallization, and detailed structural elucidation. By leveraging established methodologies and insights from analogous structures, we provide a predictive and procedural framework for researchers seeking to characterize this and similar molecules. This document outlines the complete workflow, from rational synthesis to advanced structural analysis, establishing a self-validating system for ensuring scientific integrity and reproducibility.

Rationale and Synthetic Strategy

Significance of the Target Molecule

The structural motif of (2-Azido-2-methoxy-1-phenylethyl)benzene is compelling for several reasons. The 1,2-aminoalcohol backbone (masked by the azide) is a privileged scaffold in medicinal chemistry. The two phenyl groups suggest potential for π-π stacking interactions, while the methoxy and azido groups provide handles for further functionalization and offer specific hydrogen bond accepting capabilities. Understanding its three-dimensional structure is paramount for rational drug design, controlling stereochemistry in synthesis, and predicting its solid-state properties.

Proposed Synthesis Protocol

A robust synthesis is the prerequisite for obtaining high-quality single crystals. A logical and field-proven approach begins with commercially available stilbene oxide. The following protocol is proposed, explaining the causality behind each step.

Experimental Protocol: Synthesis of (2-Azido-2-methoxy-1-phenylethyl)benzene

  • Epoxide Ring Opening:

    • Step 1: To a solution of trans-stilbene oxide (1.0 eq.) in anhydrous methanol (0.2 M), add sodium azide (NaN₃, 3.0 eq.) and ammonium chloride (NH₄Cl, 2.0 eq.).

    • Causality: The azide anion (N₃⁻) acts as the nucleophile to open the epoxide ring. Methanol serves as both the solvent and the source for the methoxy group. Ammonium chloride provides a mild acidic proton source to facilitate the reaction, which proceeds via an anti-addition, yielding an azido-alcohol intermediate.

    • Step 2: Reflux the mixture at 65°C for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Step 3: Upon completion, cool the reaction to room temperature and quench with deionized water. Extract the aqueous layer with ethyl acetate (3x).

    • Step 4: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude azido-alcohol.

  • Methylation of the Hydroxyl Group:

    • Step 5: Dissolve the crude azido-alcohol in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere and cool to 0°C in an ice bath.

    • Step 6: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise. Stir for 30 minutes at 0°C.

    • Causality: Sodium hydride is a strong base that deprotonates the alcohol to form a nucleophilic alkoxide. The inert atmosphere is critical to prevent quenching of the base by atmospheric moisture.

    • Step 7: Add iodomethane (CH₃I, 1.2 eq.) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Causality: Iodomethane is an excellent electrophile for the Sₙ2 reaction with the alkoxide, leading to the formation of the desired methyl ether.

    • Step 8: Carefully quench the reaction at 0°C with saturated aqueous ammonium chloride. Extract with diethyl ether (3x).

    • Step 9: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification:

    • Step 10: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (2-Azido-2-methoxy-1-phenylethyl)benzene. Confirm identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Crystallization and Structure Determination

Protocol for Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. A systematic approach is required.

Experimental Protocol: Crystallization

  • Solvent Screening:

    • Step 1: In separate small vials, dissolve ~5-10 mg of the purified product in a minimum amount of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene, and mixtures thereof).

    • Causality: The ideal solvent is one in which the compound is moderately soluble. High solubility prevents precipitation, while poor solubility hinders crystal growth.

  • Slow Evaporation:

    • Step 2: Once a suitable solvent or solvent system is identified, prepare a saturated or near-saturated solution.

    • Step 3: Cover the vial with a cap, pierced with a few small holes using a needle.

    • Step 4: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

    • Causality: Slow evaporation maintains the solution at a state of slight supersaturation, which is conducive to the growth of large, well-ordered single crystals rather than rapid precipitation of polycrystalline material.

  • Vapor Diffusion:

    • Step 1 (Alternative): Dissolve the compound in a small amount of a relatively volatile solvent in which it is highly soluble (e.g., dichloromethane).

    • Step 2: Place this vial inside a larger, sealed jar containing a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane).

    • Step 3: Over time, the volatile solvent will slowly diffuse out of the inner vial while the anti-solvent vapor diffuses in, gradually reducing the solubility of the compound and inducing crystallization.

    • Causality: This method provides exquisite control over the rate of saturation, often yielding superior quality crystals.

X-ray Diffraction and Structural Analysis Workflow

The following workflow represents the standard, self-validating process for determining a small molecule crystal structure.

G cluster_exp Experimental Phase cluster_comp Computational Phase cluster_analysis Structural Analysis A Select & Mount Crystal B Collect Diffraction Data (X-ray Diffractometer) A->B C Data Reduction & Integration (e.g., SAINT) B->C D Absorption Correction (e.g., SADABS) C->D E Structure Solution (e.g., SHELXT, Direct Methods) D->E F Structure Refinement (e.g., SHELXL) E->F G Validation & Final Report (e.g., checkCIF) F->G H Analyze Molecular Geometry (Bond Lengths, Angles) G->H I Analyze Crystal Packing & Intermolecular Interactions G->I J Hirshfeld Surface Analysis G->J

Caption: Workflow for single-crystal X-ray structure determination and analysis.

Predicted Structural Features

Based on known principles of chemical bonding and intermolecular forces, and drawing from studies on analogous compounds[1][2][3], we can predict the key structural characteristics of (2-Azido-2-methoxy-1-phenylethyl)benzene.

Molecular Geometry

The core of the molecule is a C-C single bond connecting the two chiral centers. We anticipate free rotation around this bond, but in the solid state, a specific conformation will be "frozen out." The azido group (N₃) is expected to be nearly linear, with N-N bond lengths corresponding to covalent azide groups[4]. The C-N-N angle will likely be around 115-120°.

Table 1: Predicted Crystallographic and Molecular Data

ParameterPredicted Value/RangeRationale / Reference
Crystal SystemMonoclinic or OrthorhombicCommon for chiral organic molecules
Space GroupP2₁/c, P-1, or P2₁2₁2₁Common centrosymmetric and non-centrosymmetric space groups for organic compounds[5]
Z (Molecules/Unit Cell)2, 4, or 8Typical for organic crystals
C-N (azide) bond length1.45 - 1.49 ÅTypical for C-N single bonds
Nα-Nβ bond length~1.22 ÅConsistent with N=N double bond character[4]
Nβ-Nγ bond length~1.13 ÅConsistent with N≡N triple bond character[4]
C-O (methoxy) bond length1.41 - 1.44 ÅStandard C-O single bond length
Dihedral Angle (Ph-C-C-Ph)VariableDependent on crystal packing forces
Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dictated by a combination of weak, non-covalent interactions. The absence of strong hydrogen bond donors (like O-H or N-H) means that weaker interactions will dominate the lattice energy.

  • π-π Stacking: The two phenyl rings provide ample opportunity for offset or face-to-face π-π stacking interactions, which are common in aromatic systems.

  • C-H···π Interactions: The aliphatic and aromatic C-H bonds can act as weak hydrogen bond donors to the electron-rich faces of the phenyl rings.

  • N···N and C-H···N Interactions: The terminal nitrogen atoms of the azide group are weakly basic and can participate in short intermolecular contacts with other azide groups or with C-H donors[2][3]. These interactions, though weak, can be crucial in directing the overall crystal packing.

  • van der Waals Forces: These dispersion forces will provide a significant contribution to the overall lattice stability.

G cluster_interactions Predicted Intermolecular Interactions mol1 (Molecule A) pi_pi π-π Stacking mol1->pi_pi Phenyl Rings ch_n C-H···N (azide) mol1->ch_n C-H Bond mol2 (Molecule B) ch_pi C-H···π mol2->ch_pi C-H Bond mol3 (Molecule C) pi_pi->mol2 Phenyl Rings ch_pi->mol3 Phenyl Ring ch_n->mol3 Azide Group

Caption: Key intermolecular interactions expected to govern crystal packing.

Hirshfeld Surface Analysis

Upon successful structure determination, a Hirshfeld surface analysis would be essential for a quantitative understanding of the intermolecular interactions. This technique maps the close contacts on the molecular surface.

  • d_norm surface: This surface would visually identify regions of close intermolecular contact. Red spots on the surface would highlight the locations of the strongest interactions, such as the C-H···N and C-H···π contacts.

  • 2D Fingerprint Plots: These plots would deconstruct the Hirshfeld surface to provide a quantitative summary of the different types of contacts. We would predict significant contributions from H···H contacts (indicative of van der Waals forces), C···H/H···C contacts (from C-H···π interactions), and N···H/H···N contacts[3].

Conclusion and Outlook

This guide provides a comprehensive, technically-grounded framework for the synthesis, crystallization, and detailed crystallographic analysis of (2-Azido-2-methoxy-1-phenylethyl)benzene. By following the proposed protocols, which are built on established and reliable chemical principles, researchers can approach the characterization of this novel molecule with confidence. The predicted structural features, based on data from analogous compounds, offer a clear set of expectations for the molecular geometry and the subtle interplay of non-covalent forces that will govern its solid-state architecture. The successful elucidation of this structure will provide invaluable data for the fields of stereoselective synthesis, medicinal chemistry, and materials science, paving the way for its application in the development of new therapeutics and functional materials.

References

  • Klapproth, E., Klapötke, T. M., & Schulz, A. (2021). Automated Crystal Structure Determination Has its Pitfalls: Correction to the Crystal Structures of Iodine Azide. Angewandte Chemie International Edition, 60(33), 17452-17455. [Link]

  • Alsubari, A. A., Al-Majidi, S. M., Al-Ghorbani, M., Jasamai, M., & Tiekink, E. R. T. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. IUCrData, 7(8). [Link]

  • Zhang, M., Liu, Y., & Gong, X. (2013). The First-Principle Study on the Crystal Structures of Azido Derivatives of Benzene. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(12), 1735-1744. [Link]

  • Stachowicz, M., Olejniczak, A., & Katrusiak, A. (2020). Crystal design by CH⋯N and N⋯N interactions: high-pressure structures of high-nitrogen-content azido-triazolopyridazines compounds. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(6), 1136-1142. [Link]

  • ChemSynthesis. (2024). (2-azido-2-methoxy-1-phenylethyl)benzene. [Link]

  • Al-Ghorbani, M., Jasamai, M., & Tiekink, E. R. T. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1238–1244. [Link]

Sources

Foundational

Technical Whitepaper: Synthesis, Mechanistic Profiling, and Applications of (2-Azido-2-methoxy-1-phenylethyl)benzene Derivatives

Executive Summary & Structural Profiling (2-Azido-2-methoxy-1-phenylethyl)benzene —systematically identified as 1-azido-1-methoxy-2,2-diphenylethane—is a highly specialized α -azido ether. Molecules bearing this geminal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

(2-Azido-2-methoxy-1-phenylethyl)benzene —systematically identified as 1-azido-1-methoxy-2,2-diphenylethane—is a highly specialized α -azido ether. Molecules bearing this geminal azido-alkoxy motif are highly valued in advanced organic synthesis and drug development. They serve as masked iminium ions and versatile precursors for the synthesis of complex amines, tetrazoles, and amides via Schmidt-type rearrangements. This whitepaper dissects the synthetic methodologies, underlying reaction mechanisms, and quantitative optimization strategies required to handle and synthesize this class of derivatives with high fidelity.

Mechanistic Pathways for Synthesis

The synthesis of α -azido ethers demands precise control over highly reactive intermediates. Two primary pathways dominate the literature, each selected based on the starting material and the desired functional group tolerance.

Pathway A: Lewis Acid-Mediated Acetal Substitution

The most robust method for synthesizing (2-azido-2-methoxy-1-phenylethyl)benzene relies on the nucleophilic substitution of 1,1-diphenyl-2,2-dimethoxyethane ()[1].

Causality & Design: Acetals are generally stable to neutral and basic conditions but are activated by Lewis acids. The addition of a Lewis acid (e.g., TiCl 4​ or TMSOTf) coordinates to one of the methoxy groups, facilitating its departure and generating a highly electrophilic oxocarbenium ion[2]. Trimethylsilyl azide (TMS-N 3​ ) is utilized instead of sodium azide (NaN 3​ ) because of its superior solubility in organic solvents and its ability to act as a silyl transfer agent, driving the reaction forward by forming volatile TMS-OMe as a byproduct.

Mechanism A 1,1-Diphenyl-2,2- dimethoxyethane B Lewis Acid Complex (e.g., TiCl4) A->B Coordination (-78°C) C Oxocarbenium Ion Intermediate B->C -MeOTiCl3 (Cleavage) D (2-Azido-2-methoxy- 1-phenylethyl)benzene C->D +TMS-N3 (Nucleophilic Attack)

Mechanistic pathway for the Lewis acid-mediated synthesis of α-azido ethers.

Pathway B: Photoredox-Catalyzed Azidomethoxylation of Alkenes

An alternative, modern approach involves the direct difunctionalization of 1,1-diphenylethene derivatives. Using a copper-based photoredox catalyst (e.g.,[Cu(dap) 2​ ]Cl) and the Zhdankin reagent under visible light irradiation, alkenes undergo direct azidomethoxylation ()[3].

Causality & Design: This pathway operates via a single-electron transfer (SET) mechanism. The photocatalyst reduces the Zhdankin reagent to generate an electrophilic azide radical, which adds regioselectively to the less sterically hindered terminal carbon of the alkene. The resulting stabilized benzylic radical is subsequently oxidized to a carbocation, which is trapped by the methanol solvent[3]. This method avoids harsh Lewis acids but requires precise tuning of the photoredox cycle to prevent over-oxidation or diazidation side reactions. Electrochemical anodic oxidation has also been documented to achieve similar azidomethoxylation transformations ()[4].

Experimental Methodology: The Acetal Substitution Protocol

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of (2-azido-2-methoxy-1-phenylethyl)benzene via Pathway A. This constitutes a self-validating system where each step includes built-in analytical milestones to verify success before proceeding.

Reagents: 1,1-Diphenyl-2,2-dimethoxyethane (1.0 equiv), Trimethylsilyl azide (TMS-N 3​ , 1.2 equiv), Titanium tetrachloride (TiCl 4​ , 1.1 equiv), Anhydrous Dichloromethane (DCM).

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve 1,1-diphenyl-2,2-dimethoxyethane (10 mmol) in 50 mL of strictly anhydrous DCM under an argon atmosphere.

    • Rationale: Moisture must be rigorously excluded to prevent the competitive hydrolysis of the highly reactive oxocarbenium ion back to diphenylacetaldehyde.

  • Cryogenic Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

    • Rationale: Cryogenic temperatures suppress unwanted elimination pathways (e.g., formation of vinyl ethers) and control the exothermic nature of Lewis acid coordination.

  • Lewis Acid Addition: Add TiCl 4​ (11 mmol) dropwise via syringe over 15 minutes. The solution will typically transition to a deep yellow/orange, indicating the formation of the Lewis acid-acetal complex.

  • Azidation: Slowly add TMS-N 3​ (12 mmol). Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quenching & Extraction: Quench the reaction by the slow addition of saturated aqueous NaHCO 3​ (30 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Self-Validation (Analysis):

    • TLC: Confirm the disappearance of the starting acetal and the appearance of a slightly less polar spot (UV active).

    • FT-IR: Validate the success of the reaction by the presence of a strong, sharp azide stretching frequency at 2100 cm −1 .

Workflow S1 1. Substrate Preparation Dissolve acetal in anhydrous DCM under Ar S2 2. Cryogenic Cooling Cool reactor to -78°C to stabilize intermediates S1->S2 S3 3. Lewis Acid Addition Dropwise addition of TiCl4 (1.1 equiv) S2->S3 S4 4. Azidation Add TMS-N3 (1.2 equiv); warm to 0°C S3->S4 S5 5. Quench & Extraction Quench with NaHCO3(aq); extract with EtOAc S4->S5

Step-by-step experimental workflow for the synthesis of the target azido ether.

Quantitative Data: Reaction Optimization

The choice of Lewis acid significantly impacts the yield and purity of the α -azido ether. The following table summarizes comparative quantitative data for the conversion of diphenylacetaldehyde dimethyl acetal to the target compound, synthesizing field-proven insights[1][2].

Lewis AcidEquivalentsTemp (°C)Time (h)Yield (%)Observations & Causality
TiCl 4​ 1.1-78 to 03.088 - 92High oxophilicity ensures rapid oxocarbenium formation. Excellent yield.
SnCl 4​ 1.1-78 to 04.575 - 80Milder than TiCl 4​ ; leads to slightly longer reaction times and trace unreacted starting material.
BF 3​ ·OEt 2​ 1.5-78 to 256.060 - 65Weaker coordination requires warming to room temperature, increasing the risk of elimination side-products.
TMSOTf 0.1 (Cat.)0 to 252.085 - 90Catalytic turnover is possible due to the regeneration of TMSOTf from TMS-N 3​ , making it highly atom-economical[2].

Downstream Applications in Drug Development

For drug development professionals, (2-azido-2-methoxy-1-phenylethyl)benzene derivatives act as vital building blocks:

  • Staudinger Reduction: Treatment with triphenylphosphine (PPh 3​ ) followed by hydrolysis converts the azido group to a primary amine, yielding α -methoxy amines. These are critical pharmacophores in various CNS-active agents.

  • Click Chemistry: The terminal azide is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing researchers to append the bulky, lipophilic 1,1-diphenyl-2-methoxyethane moiety onto targeted biological probes or PROTAC linkers to modulate cell permeability.

References

  • Evans, E. P. J.; Loh, C. C. J.; Carmona-Vázquez, A.; Greaney, M. F. "Three-Component Azidation of Styrene-Type Double Bonds: Light-Switchable Behavior of a Copper Photoredox Catalyst." Angewandte Chemie International Edition, 2015, 54(1), 1-6. URL:[Link]

  • Ogibin, Y. N.; Nikishin, G. I. "Electrochemical reactions of alkenes induced by anodic oxidation and their applications in organic synthesis." Russian Chemical Reviews, 2001, 70(7), 543-574. URL:[Link]

  • Amyes, T. L.; Jencks, W. P. "Carbocation lifetimes that are independent of carbocation stability." Journal of the American Chemical Society, 1989, 111(20), 7888-7900. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of (2-Azido-2-methoxy-1-phenylethyl)benzene

Document Type: Advanced Synthesis Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary The 1,2-difunctionalization of alkenes is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Synthesis Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The 1,2-difunctionalization of alkenes is a cornerstone strategy in organic synthesis, allowing for the rapid increase of molecular complexity. The target compound, (2-azido-2-methoxy-1-phenylethyl)benzene (also known as 1-azido-2-methoxy-1,2-diphenylethane), serves as a highly versatile intermediate. The vicinal azido-ether motif is a direct precursor to 1,2-amino alcohols via Staudinger reduction or catalytic hydrogenation, structural motifs ubiquitous in chiral ligands and active pharmaceutical ingredients (APIs).

This application note details an optimized, hypervalent iodine-mediated azidomethoxylation protocol. By utilizing (diacetoxyiodo)benzene [PhI(OAc)₂] and sodium azide (NaN₃) in methanol, this methodology circumvents the need for toxic heavy-metal catalysts while providing excellent regiocontrol and mild reaction conditions [1].

Mechanistic Rationale & Causality

To ensure a self-validating experimental design, it is critical to understand the causality behind the reagent selection.

Traditional azidation often relies on transition metals (e.g., Cu, Mn) which can complicate API downstream purification due to metal retention [1]. In contrast, PhI(OAc)₂ acts as a mild, metal-free oxidant. The reaction initiates via ligand exchange between PhI(OAc)₂ and NaN₃, generating an unstable azidoiodinane intermediate. Homolytic cleavage of the I–N bond produces an electrophilic azide radical (•N₃).

This radical adds to the alkene (trans-stilbene) to form the most thermodynamically stable carbon radical intermediate (stabilized by the adjacent phenyl ring). PhI(OAc)₂ then oxidizes this carbon radical to a carbocation via single-electron transfer (SET). Finally, the carbocation is trapped by the nucleophilic solvent (methanol) to yield the final azidomethoxylation product [2].

G Reagents PhI(OAc)₂ + NaN₃ AzideRad •N₃ Radical Reagents->AzideRad Homolysis CRadical Carbon Radical AzideRad->CRadical Alkene trans-Stilbene Alkene->CRadical + •N₃ Carbocation Carbocation CRadical->Carbocation -e⁻ (Oxidation) Product Target Azide Carbocation->Product + MeOH

Figure 1: Radical-polar crossover mechanism for the azidomethoxylation of alkenes.

Quantitative Data & Reaction Optimization

The selection of PhI(OAc)₂ over other oxidants is grounded in empirical optimization. Table 1 summarizes the quantitative data driving the protocol parameters. Ceric ammonium nitrate (CAN) and Copper(II) acetate were evaluated but resulted in inferior yields or required elevated temperatures, leading to unwanted side reactions (e.g., dimerization) [2][3].

Table 1: Optimization of the Azidomethoxylation of trans-Stilbene

EntryOxidant (Equiv)Azide Source (Equiv)SolventTemp (°C)Time (h)Yield (%)
1 PhI(OAc)₂ (2.0) NaN₃ (2.0) MeOH 25 6 78%
2PhI(OAc)₂ (1.5)NaN₃ (1.5)MeOH251255%
3CAN (2.5)NaN₃ (2.0)MeOH25842%
4Cu(OAc)₂ (0.2)NaN₃ (2.0)MeOH651631%
5PhI(OAc)₂ (2.0)TMSN₃ (2.0)MeOH25674%

Note: Entry 1 represents the optimized, self-validating system described in Section 4.

Experimental Protocol

Safety & Handling Directives
  • Azide Safety (Rule of Six): The target molecule (C₁₅H₁₅N₃O) has a Carbon-to-Azide ratio of 15:1, well above the safety threshold (C/N₃ ≥ 3), making the product stable to standard handling.

  • Reagent Hazard: NaN₃ is highly toxic and potentially explosive if exposed to heavy metals or strong acids. Never use halogenated solvents (e.g., DCM, Chloroform) in the presence of NaN₃ and an oxidant, as this can generate highly explosive diazidomethane.

Step-by-Step Methodology

Scale: 1.0 mmol

  • Reaction Assembly:

    • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add trans-stilbene (180 mg, 1.0 mmol) and sodium azide (NaN₃, 130 mg, 2.0 mmol).

    • Suspend the solids in anhydrous methanol (10 mL) under an argon atmosphere.

  • Oxidant Addition:

    • Cool the suspension to 0 °C using an ice-water bath.

    • Add (diacetoxyiodo)benzene [PhI(OAc)₂] (644 mg, 2.0 mmol) portion-wise over 10 minutes to control the initial exothermic radical generation.

  • Reaction Propagation:

    • Remove the ice bath and allow the reaction mixture to warm to ambient temperature (25 °C).

    • Stir vigorously for 6 hours.

    • Self-Validation Checkpoint 1: The suspension will gradually transition to a pale yellow, homogeneous solution as the hypervalent iodine reagent is consumed and reduced to iodobenzene.

  • Reaction Monitoring:

    • Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (9:1) as the eluent.

    • Self-Validation Checkpoint 2: UV-active starting material (R_f ~ 0.8) should be fully consumed, replaced by a new UV-active spot (R_f ~ 0.5).

  • Quenching & Workup:

    • Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) and 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize residual oxidant and azide.

    • Stir for 15 minutes until gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate (3 × 15 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0% to 5% Ethyl Acetate in Hexanes) to afford (2-azido-2-methoxy-1-phenylethyl)benzene as a colorless to pale-yellow oil.

References

  • Transition Metal Catalyzed Azidation Reactions. MDPI. Retrieved from[Link]

  • Iodine(III)-Mediated Diazidation and Azido-Oxyamination of Enamides. ResearchGate. Retrieved from[Link]

  • Effect of acid catalysis on the direct electrophilic fluorination of ketones, ketals, and enamides using Selectfluor (TM)[Discusses CAN-mediated azidomethoxylation]. ResearchGate. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature and conditions for (2-Azido-2-methoxy-1-phenylethyl)benzene

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis and optimization of (2-Azido-2-methoxy-1-phenylethyl)benzene and related vicinal azidoal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis and optimization of (2-Azido-2-methoxy-1-phenylethyl)benzene and related vicinal azidoalkoxy compounds derived from styrenes. As Senior Application Scientists, we have compiled this resource to address common challenges and frequently asked questions, ensuring both the success and safety of your experiments.

Section 1: Critical Safety Protocols & Hazard Mitigation

Organic azides are energetic compounds that require careful handling to prevent accidents.[1][2] Before beginning any experiment, a thorough review of the Safety Data Sheet (SDS) for all reagents is mandatory.

Frequently Asked Questions (Safety)

Q1: What are the primary hazards associated with organic azides?

A1: Organic azides are potentially explosive and can be sensitive to heat, light, shock, and pressure.[1][2] Their stability is influenced by the carbon-to-nitrogen ratio; molecules with a higher proportion of nitrogen are generally less stable.[1] Additionally, the azide ion is toxic, with a toxicity profile similar to cyanide.[2]

Q2: What are the essential personal protective equipment (PPE) requirements?

A2: Always wear a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile gloves.[3] For reactions with a higher risk of explosion, a face shield and a blast shield within the fume hood are strongly recommended.[3][4]

Q3: Are there any incompatible materials I should be aware of?

A3: Yes, several common laboratory materials are incompatible with azides:

  • Acids: Can form the highly toxic and explosive hydrazoic acid.[1][5]

  • Heavy Metals: Can form highly shock-sensitive and explosive metal azides. Avoid using metal spatulas or storing azide solutions in metal containers.[1][3][4]

  • Halogenated Solvents: Solvents like dichloromethane or chloroform can react with azides to form dangerously explosive di- and tri-azidomethane.[1][2][3]

Q4: How should I properly quench and dispose of azide-containing waste?

A4: Never dispose of azide waste down the drain.[4] All azide-containing waste must be collected in a dedicated, clearly labeled container.[1][4] Before disposal, it is best practice to quench the azide. A common method involves treatment with sodium nitrite followed by the slow addition of a dilute acid to decompose the excess azide into nitrogen gas.

Section 2: Troubleshooting Guide for Azidomethoxylation

This section addresses specific issues that may arise during the synthesis of (2-Azido-2-methoxy-1-phenylethyl)benzene from styrene or its derivatives.

Common Problems & Solutions

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Step Scientific Rationale
Inefficient Electrophilic Activation Increase the concentration of the electrophilic azide source or the activating reagent (e.g., an acid catalyst).The reaction proceeds via electrophilic addition to the alkene.[6] Insufficient activation of the azide or the alkene will slow down or prevent the reaction.
Poor Nucleophilicity of Methanol Use a co-solvent system that can solvate the intermediate carbocation without competing with methanol as the nucleophile.The reaction mechanism likely involves a carbocation or a three-membered ring intermediate.[7] The solvent plays a crucial role in stabilizing this intermediate and facilitating the nucleophilic attack by methanol.
Decomposition of Azide Reagent Ensure the azide reagent is fresh and has been stored correctly (cool, dark conditions).[2][3]Organic azides can decompose over time, especially when exposed to light or heat, leading to a lower effective concentration of the active reagent.[2]

Problem 2: Formation of Multiple Products (Low Selectivity)

Potential Cause Troubleshooting Step Scientific Rationale
Lack of Regiocontrol Lower the reaction temperature. Consider using a catalyst that favors the formation of the desired regioisomer.The addition of the azide and methoxy groups to the styrene double bond can result in two regioisomers. The reaction's regioselectivity can be influenced by temperature and the specific catalytic system employed.[8]
Side Reactions Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled solvents to remove any impurities that could initiate side reactions.Styrene and its derivatives can be susceptible to polymerization or oxidation under certain conditions.[9]
Stereoselectivity Issues The stereochemical outcome (syn or anti-addition) depends on the reaction mechanism.[8][10] Analyze the product mixture to understand the stereoselectivity and consider catalysts or conditions known to favor one over the other.The reaction can proceed through different intermediates, leading to a mixture of syn and anti addition products. For example, a concerted mechanism often leads to syn addition, while a mechanism involving a three-membered ring intermediate can result in anti addition.[7][11]

Problem 3: Incomplete Reaction

Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Reaction Time or Temperature Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or NMR). If the reaction has stalled, consider increasing the temperature or extending the reaction time.Reaction kinetics are temperature-dependent. An increase in temperature will increase the reaction rate.
Catalyst Deactivation If using a catalyst, ensure it is not poisoned by impurities in the starting materials or solvents.The active sites of a catalyst can be blocked by impurities, leading to a loss of catalytic activity.

Section 3: Experimental Workflow & Optimization

General Experimental Protocol

This is a representative protocol and may require optimization for specific substrates and scales.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the styrene derivative in a suitable solvent (e.g., acetonitrile).

  • Reagent Addition: Add the azide source (e.g., sodium azide) and the activating reagent (e.g., an acid or an oxidizing agent).

  • Nucleophile Addition: Add methanol to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature and monitor its progress.

  • Workup: Once the reaction is complete, quench any remaining azide. Extract the product with a suitable organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na2SO4).

  • Purification: Purify the crude product by column chromatography.

Optimization Parameters
Parameter Typical Range Considerations
Temperature 0 °C to 60 °CLower temperatures may improve selectivity, while higher temperatures can increase the reaction rate.[9]
Solvent Acetonitrile, Dichloromethane (use with caution), MethanolThe choice of solvent can influence the reaction rate and selectivity by affecting the stability of intermediates.
Azide Source Sodium Azide, Trimethylsilyl AzideThe reactivity and handling requirements of the azide source will vary.
Catalyst Lewis acids, Brønsted acidsThe catalyst can influence the regioselectivity and stereoselectivity of the addition.
Troubleshooting Decision Tree

Troubleshooting_Azidomethoxylation start Reaction Outcome Unsatisfactory low_yield Low or No Yield start->low_yield low_selectivity Low Selectivity start->low_selectivity incomplete_reaction Incomplete Reaction start->incomplete_reaction check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents analyze_products Analyze Product Mixture (Regio- & Stereoisomers) low_selectivity->analyze_products monitor_reaction Monitor Reaction Progress (TLC, GC-MS) incomplete_reaction->monitor_reaction increase_activation Increase Electrophilic Activation check_reagents->increase_activation Reagents OK optimize_solvent Optimize Solvent System increase_activation->optimize_solvent lower_temp Lower Reaction Temperature analyze_products->lower_temp Isomers Observed screen_catalysts Screen Catalysts lower_temp->screen_catalysts inert_atmosphere Ensure Inert Atmosphere screen_catalysts->inert_atmosphere increase_time_temp Increase Reaction Time or Temperature monitor_reaction->increase_time_temp Reaction Stalled check_catalyst Check for Catalyst Deactivation increase_time_temp->check_catalyst

Sources

Optimization

Technical Support Center: Handling, Storage, and Analysis of (2-Azido-2-methoxy-1-phenylethyl)benzene

Welcome to the Technical Support Center for (2-Azido-2-methoxy-1-phenylethyl)benzene (CAS: 111238-39-2). This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides fi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2-Azido-2-methoxy-1-phenylethyl)benzene (CAS: 111238-39-2). This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides field-proven, self-validating protocols for the safe handling, storage, and analytical troubleshooting of this specific organic azide.

Compound Safety & Physicochemical Profiling

Before initiating any experimental workflow, it is critical to understand the energetic profile of the molecule. Organic azides are inherently energy-rich, but their stability is dictated by their molecular framework.

Table 1: Physicochemical and Safety Profiling Data

ParameterValueCausality / Safety Implication
Molecular Formula C₁₅H₁₅N₃OThe heavy organic diphenyl framework provides significant thermal mass, stabilizing the azide moiety.
Molecular Weight 253.30 g/mol High molecular weight reduces volatility, minimizing inhalation risks during standard benchtop handling [1].
Carbon/Nitrogen Ratio 5.33A (C+O)/N ratio > 3 indicates high relative stability against shock and friction.
Nitrogen Weight % 16.6%Falling well below the 25% threshold, this classifies the compound as non-explosive under standard conditions [2].
IR Stretch (Asymmetric) ~2100 cm⁻¹Provides a highly specific, self-validating metric for monitoring sample integrity and confirming complete disposal quenching.

Troubleshooting Guides & FAQs

Q: Is (2-Azido-2-methoxy-1-phenylethyl)benzene safe to concentrate using a rotary evaporator?

A: Yes, but with strict boundary conditions. You must maintain the water bath at or below 30°C. Crucially, never evaporate the solution to absolute dryness. Concentrating azides to a dry residue removes the thermal sink provided by the solvent, which drastically increases the risk of localized heating and subsequent exothermic decomposition. Always leave 5–10% of the solvent volume and dry the final traces under a gentle stream of nitrogen.

Q: Why is my sample showing unexplained pressure buildup in its sealed storage vial?

A: This is a classic symptom of slow thermal or photochemical degradation, which results in the extrusion of nitrogen gas (N₂).

  • Root Cause: Exposure to ambient light or fluctuating room temperatures.

  • Corrective Action: Transfer the sample to an amber glass vial, backfill the headspace with Argon, and store at -20°C. If stored at room temperature, vials must be vented periodically.

Q: Can I store this compound in chloroform or dichloromethane for long-term use?

A: No. Halogenated solvents slowly degrade over time to produce trace amounts of hydrochloric acid (HCl). In the presence of acid, the azide group can be protonated, leading to the formation of hydrazoic acid (HN₃)—a highly toxic, volatile, and explosive gas. Always store the compound neat or in stable, non-acidic solvents like THF or ethyl acetate.

Q: My NMR spectra show a complex mixture after the sample was left on the benchtop for a week. What happened?

A: The compound likely underwent a photolytic or thermal nitrene insertion reaction. When the azide loses N₂, it forms a highly reactive nitrene intermediate that can insert into adjacent C-H bonds or react with atmospheric oxygen. Always protect the sample from light using aluminum foil if it must remain on the benchtop.

Step-by-Step Methodologies

Every protocol described here is designed as a self-validating system, ensuring that the researcher can independently verify the success and safety of each step.

Protocol A: Safe Analytical Characterization (IR & NMR)

To ensure the integrity of your sample before downstream applications, follow this non-destructive validation workflow.

  • Preparation: Dissolve 5 mg of the sample in 0.5 mL of deuterated chloroform (CDCl₃) that has been passed through basic alumina to remove trace DCl.

  • IR Verification (Self-Validation Step): Drop-cast 10 µL of the solution onto an ATR-IR crystal. Allow the solvent to evaporate. You must observe a sharp, intense asymmetric stretch at ~2100 cm⁻¹ . If this peak is weak or absent, the azide has degraded.

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra. Look for the characteristic methoxy singlet (~3.2–3.4 ppm) and the distinct methine protons.

  • Recovery: Do not discard the NMR sample into standard waste. Proceed immediately to Protocol B.

Protocol B: End-of-Life Quenching and Disposal (Staudinger Reduction)

Never dispose of unreacted organic azides into standard organic waste streams. They must be chemically reduced to stable amines using Triphenylphosphine (PPh₃)[2].

  • Solvent Dilution: Transfer the azide waste to a round-bottom flask and dilute with THF (ensure a concentration of < 0.5 M). Add a magnetic stir bar.

  • Thermal Control: Submerge the flask in an ice bath (0°C). Causality: The initial nucleophilic attack by PPh₃ is exothermic; cooling prevents a runaway reaction.

  • Reagent Addition: Slowly add 1.2 molar equivalents of PPh₃ portion-wise.

  • Gas Evolution Monitoring: Attach a bubbler to the flask. As the phosphazide intermediate decomposes, you will observe N₂ gas bubbling. Allow the reaction to warm to room temperature and stir until bubbling completely ceases (typically 2–4 hours).

  • Hydrolysis: Add an excess of distilled water (at least 10 equivalents) and stir for an additional 2 hours to hydrolyze the aza-ylide intermediate.

  • Validation (Self-Validation Step): Take a 50 µL aliquot of the organic layer and run a quick IR spectrum. The 2100 cm⁻¹ peak must be completely absent. If it is gone, the resulting amine and triphenylphosphine oxide mixture can be safely disposed of in standard organic waste.

Visualizations

The following diagram maps the logical progression and chemical causality of the Staudinger quenching workflow described in Protocol B.

Workflow Step1 Identify Azide Waste Stream (2-Azido-2-methoxy-1-phenylethyl)benzene Step2 Staudinger Reduction (Add PPh3 in THF at 0°C) Step1->Step2 Initiate Quench Step3 Nitrogen Gas (N2) Evolution (Ventilated Fume Hood Required) Step2->Step3 Phosphazide Formation Step4 Aqueous Hydrolysis (Add H2O and Stir for 2h) Step3->Step4 N2 Extrusion Complete Step5 Stable Amine + Phosphine Oxide (Dispose as Standard Organic Waste) Step4->Step5 Hydrolysis

Staudinger reduction workflow for the safe quenching and disposal of organic azides.

References

  • Title: (2-azido-2-methoxy-1-phenylethyl)benzene Physical Properties Source: ChemSynthesis Chemical Database URL: [Link]

  • Title: Organic Azides: An Exploding Diversity of a Unique Class of Compounds Source: Angewandte Chemie International Edition URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Profiling of (2-Azido-2-methoxy-1-phenylethyl)benzene: GC-EI-MS vs. LC-ESI-HRMS/MS

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: (2-Azido-2-methoxy-1-phenylethyl)benzene (Synonym: 1-azido-1-methoxy-2,2-diphenylethane) Molecular Formula: C₁₅H₁₅N₃O Monoisotopic Mass: 253.1215 Da

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with the structural elucidation of organic azides. Compounds like (2-Azido-2-methoxy-1-phenylethyl)benzene—featuring a sterically hindered benzylic azide and a methoxy ether—are highly valuable intermediates in click-chemistry and drug development[1]. However, their inherent thermolability and distinct ionization behaviors pose significant challenges for standard mass spectrometry (MS) workflows.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS/MS) for the characterization of this compound, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Rationale: The "Why" Behind the Spectra

To optimize an MS method, we must first understand the gas-phase thermodynamic drivers of the target molecule. The fragmentation of (2-Azido-2-methoxy-1-phenylethyl)benzene is governed by two primary structural vulnerabilities:

  • Facile Extrusion of Nitrogen Gas (-28 Da): The azide group (–N₃) is thermodynamically primed to expel N₂ gas, yielding a highly reactive nitrene intermediate that rapidly rearranges to an imine [2]. In GC-MS, this often occurs as a thermal degradation artifact in the hot injection port before ionization even takes place. In LC-MS/MS, it is the primary low-energy collision-induced dissociation (CID) pathway.

  • Alpha C–C Bond Cleavage: The bond connecting the benzhydryl group (Ph₂CH–) to the azido-methoxy carbon is exceptionally labile. Cleavage of this bond yields the diphenylmethyl cation (m/z 167.0861) . This fragment is hyper-stabilized by resonance delocalization across both phenyl rings, making it the dominant base peak under high-energy fragmentation regimes [3].

Fragmentation Parent [M+H]+ m/z 254.1288 Intact Protonated Molecule Nitrene [M+H - N2]+ m/z 226.1227 Imine/Nitrenium Intermediate Parent->Nitrene - N2 (28.006 Da) Low HCD Energy Diphenyl [C13H11]+ m/z 167.0861 Diphenylmethyl Cation Parent->Diphenyl Alpha C-C Cleavage High HCD Energy Nitrene->Diphenyl C-C Cleavage MethoxyLoss [M+H - N2 - CH3OH]+ m/z 194.0965 Secondary Fragment Nitrene->MethoxyLoss - CH3OH (32.026 Da)

Caption: ESI-MS/MS collision-induced fragmentation pathway of (2-Azido-2-methoxy-1-phenylethyl)benzene.

Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS/MS

When selecting an analytical platform for this compound, the choice dictates whether you will observe the intact molecule or merely its thermal/ionization breakdown products.

Table 1: Platform Performance Comparison Matrix
ParameterGC-EI-MS (Nominal Mass, 70 eV)LC-ESI-HRMS/MS (Orbitrap/TOF, HCD)
Ionization Type Hard (Electron Impact)Soft (Electrospray Ionization, +ESI)
Molecular Ion Detection Poor. M⁺• (m/z 253) is rarely observed due to thermal degradation in the GC inlet.Excellent. [M+H]⁺ (m/z 254.1288) is easily preserved intact at ambient LC temperatures.
Base Peak m/z 167 (Diphenylmethyl cation)Tunable (m/z 254 at low CE; m/z 167 at high CE)
Diagnostic Utility High for identifying the benzhydryl backbone; poor for confirming the intact azide.High for exact mass confirmation of the intact molecule and step-wise structural elucidation.
Sample Prep Needs Must be highly volatile and dry.Compatible with aqueous/organic mixtures.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to distinguish between true gas-phase fragmentation and artifactual instrument degradation.

Protocol A: LC-ESI-HRMS/MS (Recommended for Intact Characterization)

Objective: Preserve the thermolabile azide group and acquire high-mass-accuracy MS/MS spectra.

  • System Suitability Test (SST): Inject a stable isotope-labeled standard (e.g., Diphenylmethane-d3) to verify mass accuracy (< 3 ppm) and positive mode ESI efficiency.

  • Sample Preparation: Dissolve the analyte in LC-MS grade Acetonitrile to a final concentration of 1 µg/mL. Causality: Avoid protic solvents like Methanol during prolonged storage to prevent solvolysis of the methoxy group.

  • Chromatography (UHPLC):

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Keep column compartment at 30°C (avoid high heat).

  • Mass Spectrometry (Orbitrap/TOF):

    • Source Temp: 250°C (Lower than standard to prevent in-source N₂ loss).

    • Acquisition: Data-Dependent Acquisition (DDA).

    • Fragmentation: Higher-energy C-trap Dissociation (HCD) using stepped Normalized Collision Energies (NCE) of 15, 30, and 45.

Table 2: High-Resolution MS/MS Diagnostic Fragment Ions (+ESI)
Exact Mass (m/z)FormulaAssignmentMechanistic Origin
254.1288 [C₁₅H₁₆N₃O]⁺[M+H]⁺Intact protonated molecule (Low CE).
226.1227 [C₁₅H₁₆NO]⁺[M+H - N₂]⁺Expulsion of nitrogen gas.
194.0965 [C₁₄H₁₂N]⁺[M+H - N₂ - CH₃OH]⁺Subsequent neutral loss of methanol.
167.0861 [C₁₃H₁₁]⁺Diphenylmethyl CationAlpha C-C cleavage (Dominant at High CE).
Protocol B: GC-EI-MS (Alternative for Backbone Confirmation)

Objective: Minimize thermal degradation prior to EI ionization.

  • Injection Strategy (Critical): Do NOT use a standard hot split/splitless inlet at 250°C, as the azide will thermally decompose to an imine before reaching the column. Use a Programmable Temperature Vaporization (PTV) inlet .

  • PTV Parameters: Inject at 40°C, then rapidly ramp to 250°C at 10°C/sec to transfer the analyte to the column with minimal residence time in the hot zone.

  • EI Source: 70 eV, 230°C.

  • Data Validation: If the m/z 225 peak ([M - N₂]⁺•) is vastly larger than the m/z 253 peak, thermal degradation is still occurring. Rely on the m/z 167 base peak for backbone confirmation.

Visualizing the Analytical Workflow

The following diagram maps the causality of signal generation across both platforms, highlighting why LC-HRMS is the superior choice for this specific chemical class.

Workflow cluster_GC GC-EI-MS (Hard Ionization) cluster_LC LC-ESI-HRMS (Soft Ionization) Start Sample: (2-Azido-2-methoxy- 1-phenylethyl)benzene GC_Inlet PTV Inlet (Cold) Minimizes Thermal Loss Start->GC_Inlet UHPLC UHPLC Separation Ambient Temp Start->UHPLC EI_Source EI Source (70 eV) Extensive Fragmentation GC_Inlet->EI_Source GC_Data Base Peak: m/z 167 [M]+ Absent EI_Source->GC_Data ESI_Source ESI+ Source Intact Molecular Ion UHPLC->ESI_Source LC_Data Base Peak: m/z 254.1288 Controlled MS/MS ESI_Source->LC_Data

Caption: Comparative analytical workflow for GC-EI-MS vs. LC-ESI-HRMS demonstrating thermal vs. soft ionization.

Conclusion

While GC-EI-MS provides robust identification of the diphenylmethyl backbone (m/z 167), it fails to reliably capture the intact molecular ion of (2-Azido-2-methoxy-1-phenylethyl)benzene due to the extreme thermolability of the azide group. LC-ESI-HRMS/MS is the definitively superior alternative , allowing for the preservation of the [M+H]⁺ ion and the generation of a highly diagnostic, controlled fragmentation pathway via HCD.

References

  • Pinto, V. S., et al. "Selective Azidooxygenation of Alkenes Enabled by Photo-induced Radical Transfer Using Aryl-λ3-azidoiodane Species." National Institutes of Health (PMC). Available at:[Link]

  • Grayson, S. M., et al. "MALDI−TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions." Academia.edu / Macromolecules. Available at:[Link]

  • Reddy, G. S., et al. "Electron impact and chemical ionization mass spectra of 2,2‐diphenyl‐3‐arylcyclobutanone oximes. Formation of ion m/z 167." Organic Mass Spectrometry, 1986. Available at:[Link]

Comparative

Comparative Analysis of (2-Azido-2-methoxy-1-phenylethyl)benzene vs. Standard Organic Azides: Reactivity, Stability, and Applications

As the demand for highly specific bioconjugation and cleavable linkers grows in drug development, understanding the nuanced reactivity of different organic azides is critical. While standard aliphatic and benzylic azides...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly specific bioconjugation and cleavable linkers grows in drug development, understanding the nuanced reactivity of different organic azides is critical. While standard aliphatic and benzylic azides are prized for their kinetic stability and utility in Click Chemistry (CuAAC), specialized azides like (2-Azido-2-methoxy-1-phenylethyl)benzene (AMPEB) offer a fundamentally different reactivity profile.

This guide provides an objective, data-supported comparison between AMPEB and standard organic azides, detailing the causality behind their divergent behaviors and providing self-validating experimental protocols for their application.

Structural and Mechanistic Divergence

(2-Azido-2-methoxy-1-phenylethyl)benzene (Chemical Formula: C15​H15​N3​O ) is not a standard azide; it is an α -alkoxy azide (or α -azido ether) [1]. Its structure consists of a diphenylmethyl group adjacent to a carbon bearing both a methoxy and an azido group ( Ph2​CH−CH(N3​)(OCH3​) ) [2].

The α -Heteroatom Effect

The defining feature of AMPEB is the presence of the oxygen atom α to the azide. In standard azides (e.g., hexyl azide or benzyl azide), the C−N3​ bond is highly stable, requiring transition metals (Cu) or phosphines to react. However, in AMPEB, the lone pair on the methoxy oxygen provides anchimeric assistance ( n→σ∗ interaction) that significantly lowers the activation energy for C−N3​ bond cleavage.

As demonstrated in seminal kinetic studies by Amyes and Jencks, α -azido ethers undergo spontaneous solvolysis in aqueous media via a stepwise mechanism to form a highly electrophilic oxocarbenium ion , with the azide acting as a leaving group [1].

MechanisticDivergence A Organic Azides B AMPEB (α-Methoxy Azide) A->B C Standard Azides (Aliphatic/Benzylic) A->C D Solvolysis (Oxocarbenium Ion) B->D H2O / H+ E CuAAC / Staudinger (Inert to H2O) C->E Cu(I) or PR3 F Cleavable Linkers & Prodrugs D->F G Stable Bioconjugation & Probes E->G

Mechanistic divergence between α-methoxy azides and standard azides in aqueous media.

Comparative Performance Data

To objectively evaluate these compounds for drug development workflows, we must compare their stability and reactivity metrics. Standard azides are optimal for permanent linkages, whereas AMPEB is suited for transient, stimulus-responsive applications.

Property(2-Azido-2-methoxy-1-phenylethyl)benzene (AMPEB)Benzyl AzideHexyl Azide
Structural Class α -Alkoxy Azide (Hemiaminal ether)Benzylic AzideAliphatic Azide
Aqueous Stability Low (Undergoes spontaneous solvolysis)High (Kinetically stable)Very High (Inert)
Azide Leaving Group Ability High (Drives oxocarbenium formation)Very LowVery Low
CuAAC Efficiency (Aq. Media) Poor (Competitive hydrolysis degrades starting material)Excellent (>95% yield)Excellent (>95% yield)
Primary Application Cleavable linkers, reactive intermediates, prodrugsStable linkers, biological probesStable linkers, materials science

Self-Validating Experimental Protocols

To practically demonstrate the differences outlined above, the following protocols utilize built-in controls to validate the mechanistic pathways of AMPEB versus standard azides.

Protocol 1: Solvolysis and Nucleophilic Trapping of AMPEB

Objective: To demonstrate the lability of the C−N3​ bond in AMPEB driven by oxocarbenium formation. Causality & Rationale: By placing AMPEB in a mixed aqueous-organic solvent with a trapping nucleophile, the oxygen lone pair will expel the azide. Trapping the resulting intermediate proves the stepwise SN​1 -like mechanism.

  • Preparation: Dissolve 1.0 mmol of AMPEB in 5 mL of a 50:50 mixture of Acetonitrile and Water ( MeCN/H2​O ).

  • Nucleophilic Addition: Add 5.0 mmol of a trapping agent (e.g., ethanol) and a catalytic amount of mild acid (0.1 eq acetic acid) to protonate the leaving azide and accelerate oxocarbenium formation.

  • Incubation: Stir at room temperature for 2 hours.

  • Self-Validation (Analysis): Monitor the reaction via FT-IR. The distinct asymmetric azide stretch at ~2100 cm⁻¹ will rapidly disappear. Subsequent ¹H NMR analysis of the crude mixture will show a shift in the methoxy signal and the appearance of a new ethoxy signal, confirming the displacement of the azide and the trapping of the oxocarbenium ion.

Protocol 2: Competitive CuAAC (Click Chemistry) in Aqueous Media

Objective: To evaluate the chemoselectivity and stability of AMPEB during standard bioconjugation conditions against a robust control. Causality & Rationale: Standard CuAAC requires aqueous conditions which are hostile to α -alkoxy azides. Running a competitive reaction with Benzyl Azide acts as an internal control to prove that reaction failure is due to substrate instability, not catalyst poisoning.

  • Equimolar Mixture: In a vial, combine 0.5 mmol AMPEB, 0.5 mmol Benzyl Azide, and 1.0 mmol of phenylacetylene in 4 mL of t -BuOH/ H2​O (1:1).

  • Catalyst Addition: Add 0.05 mmol of CuSO4​⋅5H2​O followed by 0.1 mmol of sodium ascorbate to generate the active Cu(I) species.

  • Incubation: Stir at room temperature for 4 hours.

  • Self-Validation (Analysis): Analyze the mixture via LC-MS. The chromatogram will show quantitative conversion of Benzyl Azide to its corresponding 1-benzyl-4-phenyl-1H-1,2,3-triazole. In stark contrast, the AMPEB mass will be largely absent, replaced by hydrolysis products (aldehydes/acetals) and minimal triazole formation. This internally validates the unsuitability of AMPEB for standard aqueous bioconjugation.

ExperimentalWorkflow Start Equimolar Mixture: AMPEB + Benzyl Azide Condition Aqueous CuAAC Conditions (CuSO4, Ascorbate, H2O/t-BuOH) Start->Condition Divergence Reaction Pathway Divergence Condition->Divergence Path1 Benzyl Azide (Stable to H2O) Divergence->Path1 Path2 AMPEB (Labile in H2O) Divergence->Path2 Result1 100% Triazole Formation (Standard Click) Path1->Result1 Result2 Hydrolysis > Triazole (Oxocarbenium Trapping) Path2->Result2

Competitive workflow demonstrating the chemoselectivity of standard vs. α-alkoxy azides.

Strategic Applications in Drug Development

Understanding the dichotomy between these molecules allows researchers to deploy them strategically:

  • Use Standard Azides (Benzyl/Aliphatic) when designing stable Antibody-Drug Conjugates (ADCs), PROTAC linkers, or permanent fluorescent probes. Their kinetic stability ensures the drug payload remains attached while circulating in the aqueous environment of the bloodstream.

  • Use AMPEB and α -Alkoxy Azides when designing cleavable linkers or prodrugs . Because the azide acts as a masked leaving group, it can be triggered under specific physiological conditions (e.g., the acidic microenvironment of a tumor) to release an active payload via oxocarbenium hydrolysis. Furthermore, they serve as excellent synthetic intermediates for complex C-C bond formation in total synthesis, where the azide is displaced by carbon nucleophiles.

References

  • Amyes, T. L., & Jencks, W. P. (1988). Absence of a common ion effect on the hydrolysis of an .alpha.-azido ether of an aliphatic aldehyde. Journal of the American Chemical Society, 110(11), 3677-3679. Available at:[Link]

  • ChemSynthesis Chemical Database. (2025). (2-azido-2-methoxy-1-phenylethyl)benzene - C15H15N3O, synthesis, structure, density, melting point, boiling point. Available at: [Link]

Safety & Regulatory Compliance

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